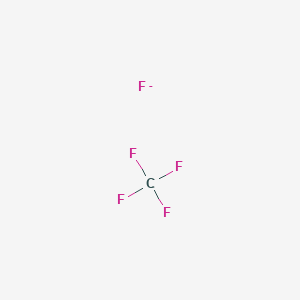

Tetrafluoromethane;fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrafluoromethane, also known as carbon tetrafluoride, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is often used as a refrigerant and in electronics microfabrication. Tetrafluoromethane is a potent greenhouse gas with a very high bond strength due to the nature of the carbon-fluorine bond .

Vorbereitungsmethoden

Tetrafluoromethane can be prepared through several methods:

Laboratory Synthesis: It can be synthesized by the reaction of silicon carbide with fluorine[ \text{SiC} + 4\text{F}_2 \rightarrow \text{CF}_4 + \text{SiF}_4 ]

Fluorination of Carbon Compounds: It can also be prepared by the fluorination of carbon dioxide, carbon monoxide, or phosgene with sulfur tetrafluoride.

Industrial Production: Commercially, it is produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.

Analyse Chemischer Reaktionen

Tetrafluoromethane is known for its stability due to the strong carbon-fluorine bonds. it can undergo certain reactions:

Reaction with Hydrogen Fluoride: [ \text{CF}_4 + 4\text{HF} \rightarrow \text{CH}_4 + 4\text{F}_2 ]

Reaction with Alkali Metals: Tetrafluoromethane reacts explosively with alkali metals.

Wissenschaftliche Forschungsanwendungen

Tetrafluoromethane has several applications in scientific research and industry:

Refrigerant: It is used as a low-temperature refrigerant (R-14).

Electronics Microfabrication: It is used alone or in combination with oxygen as a plasma etchant for silicon, silicon dioxide, and silicon nitride.

Neutron Detectors: It is used in neutron detectors.

Wirkmechanismus

The mechanism of action of tetrafluoromethane is primarily related to its strong carbon-fluorine bonds. These bonds provide the compound with high thermal and chemical stability, making it inert to acids and hydroxides. The carbon-fluorine bonds have a bonding energy of 515 kJ/mol, which contributes to its stability .

Vergleich Mit ähnlichen Verbindungen

Tetrafluoromethane can be compared with other similar compounds such as:

Tetrachloromethane: Unlike tetrafluoromethane, tetrachloromethane is less stable and more reactive.

Tetrabromomethane: This compound is also less stable compared to tetrafluoromethane.

Tetraiodomethane: Similar to the other halomethanes, tetraiodomethane is less stable than tetrafluoromethane.

Tetrafluoromethane stands out due to its high stability and strong carbon-fluorine bonds, making it unique among the halomethanes.

Eigenschaften

CAS-Nummer |

56617-34-6 |

|---|---|

Molekularformel |

CF5- |

Molekulargewicht |

107.003 g/mol |

IUPAC-Name |

tetrafluoromethane;fluoride |

InChI |

InChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1 |

InChI-Schlüssel |

UTPUGGVELDVHES-UHFFFAOYSA-M |

Kanonische SMILES |

C(F)(F)(F)F.[F-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)

![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)

![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)

![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)